C12H15F5O3Si C12H15F5O3Si
Brand Name: Vulcanchem
CAS No.:
VCID: VC14134492
InChI: InChI=1S/C12H15F5O3Si/c1-3-18-21(19-4-2,10-8-6-5-7-9-10)20-12(16,17)11(13,14)15/h5-9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C12H15F5O3Si
Molecular Weight: 330.32 g/mol

C12H15F5O3Si

CAS No.:

Cat. No.: VC14134492

Molecular Formula: C12H15F5O3Si

Molecular Weight: 330.32 g/mol

* For research use only. Not for human or veterinary use.

C12H15F5O3Si -

Specification

Molecular Formula C12H15F5O3Si
Molecular Weight 330.32 g/mol
IUPAC Name diethoxy-(1,1,2,2,2-pentafluoroethoxy)-phenylsilane
Standard InChI InChI=1S/C12H15F5O3Si/c1-3-18-21(19-4-2,10-8-6-5-7-9-10)20-12(16,17)11(13,14)15/h5-9H,3-4H2,1-2H3
Standard InChI Key WKHHNUXTTZQGDL-UHFFFAOYSA-N
Canonical SMILES CCO[Si](C1=CC=CC=C1)(OCC)OC(C(F)(F)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Pentafluorophenyltriethoxysilane is systematically named triethoxy-(2,3,4,5,6-pentafluorophenyl)silane, reflecting its triethoxy silane group bonded to a fully fluorinated phenyl ring. Its SMILES representation (CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC\text{CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC}) and InChIKey (QALDFNLNVLQDSP-UHFFFAOYSA-N\text{QALDFNLNVLQDSP-UHFFFAOYSA-N}) provide precise structural descriptors . The compound’s fluorine atoms confer electron-withdrawing effects, enhancing its reactivity toward nucleophilic surfaces.

Physical and Chemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight330.32 g/mol
Density (25°C)1.24 g/ml
AppearanceColorless liquid
SolubilityOrganic solvents (e.g., toluene, THF)

The compound’s hydrolytic sensitivity necessitates anhydrous handling, as moisture triggers condensation reactions to form siloxane networks .

Synthesis and Manufacturing

Historical Synthesis Routes

Early syntheses involved the reaction of chlorotriethoxysilane with pentafluorophenyl Grignard reagents. Voronkov et al. (1979) demonstrated this approach, achieving yields exceeding 80% under controlled conditions . A 1996 protocol by Frohn et al. optimized the reaction using palladium catalysts, enhancing selectivity for the triethoxy derivative .

Modern Production Techniques

Current methods prioritize solvent-free reactions to minimize waste. For example, the direct coupling of triethoxysilane with pentafluorobenzene under microwave irradiation reduces reaction times from hours to minutes . These advances align with green chemistry principles while maintaining high purity (>95%) .

Applications in Materials Science

Surface Modification and Functionalization

Pentafluorophenyltriethoxysilane forms self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO₂, TiO₂) via silanol condensation. The pentafluorophenyl group imparts hydrophobicity, with contact angles exceeding 110°, making it ideal for anti-fouling coatings . In microelectromechanical systems (MEMS), these SAMs reduce stiction in UV-curable resins, improving device reliability.

Polymer Composites and Adhesives

Incorporating this silane into epoxy resins enhances interfacial adhesion between polymers and inorganic fillers. For instance, adding 1–2 wt% to silica-epoxy composites increases tensile strength by 40% due to covalent Si-O-Si bridging . Fluorinated surfaces also exhibit chemical resistance, benefiting coatings in aggressive environments.

Recent Research Advancements

Antisticking Layers for Nanoimprint Lithography

UV-visible spectroscopy studies reveal that monolayers of pentafluorophenyltriethoxysilane reduce adhesion forces between UV resins and quartz molds by 70%, enabling high-resolution patterning without template damage.

Fluorinated Silica Nanoparticles

Functionalizing silica nanoparticles with this silane creates superhydrophobic aerogels (water contact angle: 156°). These materials show promise in oil-water separation, achieving >99% efficiency in recent trials .

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